molecular formula C16H18ClNO4 B14369063 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate CAS No. 92570-02-0

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate

Cat. No.: B14369063
CAS No.: 92570-02-0
M. Wt: 323.77 g/mol
InChI Key: XPZFEWOUOPIAMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of benz[e]indolium salts, which are characterized by their aromatic indole ring fused with a benzene ring. The compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

The synthesis of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate typically involves the reaction of 1,1,2,3-tetramethyl-1H-benz[e]indole with perchloric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .

Chemical Reactions Analysis

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate undergoes various chemical reactions, including:

Common reagents used in these reactions include perchloric acid, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions applied.

Scientific Research Applications

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate involves its interaction with molecular targets through its aromatic structure. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate can be compared with other benz[e]indolium derivatives, such as:

  • 1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide
  • 1,1,2-Trimethyl-1H-benzo[e]indole
  • 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide

These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its perchlorate anion, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

92570-02-0

Molecular Formula

C16H18ClNO4

Molecular Weight

323.77 g/mol

IUPAC Name

1,1,2,3-tetramethylbenzo[e]indol-3-ium;perchlorate

InChI

InChI=1S/C16H18N.ClHO4/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

XPZFEWOUOPIAMY-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.